(3-Indolylmethylene)-4-chloroanthranilic acid
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Overview
Description
4-Chloro-2-(1H-indol-3-ylmethyleneamino)benzoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic properties and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1H-indol-3-ylmethyleneamino)benzoic acid typically involves the condensation of 4-chlorobenzoic acid with an indole derivative. One common method is the reaction of 4-chlorobenzoic acid with 3-formylindole in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1H-indol-3-ylmethyleneamino)benzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chloro group on the benzoic acid moiety can be replaced by nucleophiles in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form more complex structures.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used for nucleophilic substitution.
Condensation Reactions: Aldehydes and ketones are commonly used in the presence of acid or base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the indole ring would yield nitro-substituted derivatives, while nucleophilic substitution of the chloro group could yield a variety of substituted benzoic acids .
Scientific Research Applications
4-Chloro-2-(1H-indol-3-ylmethyleneamino)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents, particularly those targeting cancer and microbial infections.
Biological Studies: The compound is studied for its biological activities, including its effects on cell proliferation and apoptosis.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1H-indol-3-ylmethyleneamino)benzoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The indole moiety is known to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Another indole derivative with similar structural features but lacking the chloro and benzoic acid moieties.
4-Chloroindole-3-carboxaldehyde: Similar to the target compound but with an aldehyde group instead of the benzoic acid moiety.
2-(1H-Indol-3-ylmethyleneamino)benzoic acid: Lacks the chloro substituent on the benzoic acid ring.
Uniqueness
4-Chloro-2-(1H-indol-3-ylmethyleneamino)benzoic acid is unique due to the presence of both the chloro and indole moieties, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
22394-35-0 |
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Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
4-chloro-2-(1H-indol-3-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-5-6-13(16(20)21)15(7-11)19-9-10-8-18-14-4-2-1-3-12(10)14/h1-9,18H,(H,20,21) |
InChI Key |
ANTCCAUGGSQGIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=C(C=CC(=C3)Cl)C(=O)O |
Origin of Product |
United States |
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